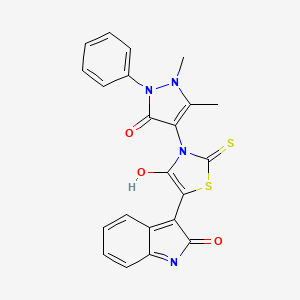
(E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C22H16N4O3S2 and its molecular weight is 448.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a member of the thiazolidinone family, which has garnered significant attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects.
Structural Characteristics
The compound features a complex structure that includes:
- A thiazolidinone core
- Pyrazole and indole moieties
- Multiple functional groups that enhance its biological interactions
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer potential. The compound has demonstrated notable activity against various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : Studies indicate that thiazolidinones can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting programmed cell death .
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression, including topoisomerases and proteasomes .
Case Studies
A recent study evaluated the anticancer efficacy of various thiazolidinone derivatives, including our compound, against human cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited IC50 values in the micromolar range, suggesting effective cytotoxicity against tested cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (E)-3... | MCF7 | 12.5 |
| (E)-3... | HeLa | 15.0 |
| (E)-3... | A549 | 10.0 |
Enzyme Inhibition
The compound has also been assessed for its inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE) : Molecular docking studies revealed strong binding affinity to AChE, with docking scores indicating effective inhibition comparable to standard drugs like Donepezil .
- Alkaline Phosphatase : Biological evaluations showed moderate inhibition of alkaline phosphatases, which are crucial in various physiological processes .
Molecular Docking Results
Molecular docking simulations provided insights into the binding interactions between the compound and target enzymes. Key findings include:
- Binding Affinity : The compound displayed significant binding interactions with critical amino acid residues within the active sites of AChE and alkaline phosphatases.
| Enzyme | Key Residues | Docking Score (kcal/mol) |
|---|---|---|
| Acetylcholinesterase | ARG296, PHE338 | -10.572 |
| Alkaline Phosphatase | ASP74, ARG296 | -8.821 |
Other Pharmacological Activities
Beyond anticancer properties and enzyme inhibition, thiazolidinone derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, indicating potential for use in treating infections .
- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, contributing to its overall therapeutic profile .
Propriétés
IUPAC Name |
3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S2/c1-12-17(20(28)26(24(12)2)13-8-4-3-5-9-13)25-21(29)18(31-22(25)30)16-14-10-6-7-11-15(14)23-19(16)27/h3-11,29H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRLCGSGWYXORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=C(SC3=S)C4=C5C=CC=CC5=NC4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














